(2R)-3-(Oxolan-2-yl)butan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Oxolan-2-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-butanol and tetrahydrofuran.
Formation of Intermediate: The ®-2-butanol is converted to ®-2-bromobutane using hydrobromic acid.
Nucleophilic Substitution: The ®-2-bromobutane undergoes a nucleophilic substitution reaction with tetrahydrofuran in the presence of a strong base like sodium hydride to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(Oxolan-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides under basic conditions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted oxolane derivatives.
Scientific Research Applications
(2R)-3-(Oxolan-2-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(Oxolan-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(Oxolan-2-yl)butan-2-amine: The enantiomer of the compound with similar properties but different stereochemistry.
3-(Tetrahydrofuran-2-yl)propan-1-amine: A structurally related compound with a different carbon chain length.
2-(Tetrahydrofuran-2-yl)ethanamine: Another related compound with a shorter carbon chain.
Uniqueness
(2R)-3-(Oxolan-2-yl)butan-2-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the development of enantioselective synthesis and chiral drug design.
Properties
IUPAC Name |
(2R)-3-(oxolan-2-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLADAYKQFHBQP-ZUEIMRROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CCCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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